2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine)

Herbicide Intermediate Structure-Activity Relationship Halogen Effect

Scaling triazolopyrimidine sulfonamide herbicide synthesis often suffers from variable yields due to suboptimal intermediates. CAS 166524-75-0 eliminates this variability. • Designed for the patented H₂O₂/Cl₂ chloroxidation sequence, delivering higher purity 2-chlorosulfonyl intermediate compared to thioether routes (US 5488109). • The 5-ethoxy-7-fluoro substitution pattern is critical for potent ALS enzyme inhibition in final herbicides diclosulam and cloransulam-methyl at field rates of 17-35 g a.i./ha. • Available in bulk with ≥88% purity, suitable for kilo-lab to pilot-scale production.

Molecular Formula C14H12F2N8O2S2
Molecular Weight 426.4 g/mol
CAS No. 166524-75-0
Cat. No. B065534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine)
CAS166524-75-0
Molecular FormulaC14H12F2N8O2S2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC2=NC(=NN21)SSC3=NN4C(=N3)C=C(N=C4OCC)F)F
InChIInChI=1S/C14H12F2N8O2S2/c1-3-25-13-17-7(15)5-9-19-11(21-23(9)13)27-28-12-20-10-6-8(16)18-14(26-4-2)24(10)22-12/h5-6H,3-4H2,1-2H3
InChIKeySZEFAGSXNXVNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) – CAS 166524-75-0 Procurement & Identity Guide


2,2′-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) (CAS 166524-75-0) is a heterocyclic disulfide dimer that serves as a key intermediate in the synthesis of triazolopyrimidine‑2‑sulfonamide herbicides such as diclosulam and cloransulam‑methyl [1]. It is prepared by oxidative dimerization of the corresponding 2(3H)‑thione monomer with hydrogen peroxide and subsequently chloroxidized to the 2‑chlorosulfonyl derivative [1]. The compound has been assigned an Initial Risk Screening Level of 0.8 μg/m³ by the Michigan Air Toxics System, indicating regulatory attention to its environmental release [2].

Halogen pattern 5‑ethoxy‑7‑fluoro dimer aligns with reported herbicidal preference over chloro analogs
Synthetic route Disulfide dimer route reported to support higher chloroxidation yield and purity
Environmental benchmark Established air screening level (0.8 μg/m³) aids regulatory documentation

Why Generic Substitution Fails for 2,2′-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) – CAS 166524-75-0


In‑class triazolopyrimidine disulfide dimers cannot be interchanged arbitrarily because both the position and identity of the halogen substitution (fluoro vs. chloro) and the alkoxy chain length (ethoxy vs. methoxy) critically influence the biological potency of the final sulfonamide herbicides [1]. The US‑5488109 patent explicitly states that “fluorinated compounds are usually more preferred” for herbicidal activity [1]. Furthermore, the disulfide‑based process route offers distinct advantages in yield and purity compared to direct chloroxidation of thioether intermediates; switching to a chlorinated or methoxy‑substituted dimer would alter the reactivity of the chloroxidation step and lead to variable, often lower, yields of the 2‑chlorosulfonyl‑5‑alkoxy‑triazolopyrimidine key intermediate [1]. These substitution‑dependent performance differences are quantified below.

Fluoro vs. chloro substitution may shift herbicidal activity profile; ethoxy‑fluoro pattern is reported as preferred.
Alkoxy chain length (ethoxy vs. methoxy) can alter chloroxidation reactivity and intermediate quality.
Switching from disulfide dimer to direct thioether oxidation may lead to variable yields and higher waste.

Quantitative Differentiation Evidence for 2,2′-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) vs. Closest Analogs


Fluorine Substitution Drives Potency Preference Over Chlorine Analog

The US‑5488109 patent teaches that for the 5‑alkoxy‑triazolopyrimidine‑2‑sulfonamide herbicide series, “the fluorinated compounds are usually more preferred” than the corresponding chlorinated compounds [1]. This preference is rooted in the electron‑withdrawing effect of the 7‑fluoro substituent, which enhances the electrophilicity of the sulfonamide group and improves herbicidal potency at the acetolactate synthase (ALS) target site. The 5‑ethoxy‑7‑fluoro substitution pattern of compound CAS 166524‑75‑0 gives rise to the commercial herbicides diclosulam and cloransulam‑methyl, which provide pre‑emergence broadleaf weed control at application rates as low as 17–35 g a.i./ha [1].

Halogen preference
Reported
Fluorinated derivatives qualitatively preferred over chloro analogs
Supports fluoro‑sulfonamide synthesis route selection
Exact potency ratio not disclosed
Herbicide Intermediate Structure-Activity Relationship Halogen Effect

Disulfide Dimer Route Offers Superior Chloroxidation Efficiency Over Direct Thioether Oxidation

The patent US‑5488109 states that the conventional oxychlorination of 2‑(benzylthio or C₂‑C₄‑alkylthio)‑5‑alkoxy‑triazolopyrimidines gives “variable” yields of the 2‑chlorosulfonyl intermediate and produces “an excessive amount of waste” [1]. In contrast, oxidizing the thione to the 2,2′‑dithiobis dimer first, followed by chloroxidation of the disulfide, provides the 2‑chlorosulfonyl compound in “higher yields and purity” with a “more economical and more readily carried out” process [1]. Although exact yield figures are not tabulated, the patent explicitly links the disulfide intermediate to improved process outcomes.

Chloroxidation efficiency
Reported
Disulfide dimer route gives higher yield and purity of 2‑chlorosulfonyl intermediate
May reduce by‑product formation vs. direct alkylthio oxidation
H₂O₂ then Cl₂; qualitative improvement reported
Process Chemistry Chloroxidation Intermediate Purity

Regulatory Screening Level Marks Environmental Release Concern

The Michigan Air Toxics System has assigned a Final Initial Risk Screening Level (IRSL) of 0.8 μg/m³ (annual averaging time) to CAS 166524‑75‑0 [1]. This screening value is below the generic 1.0 μg/m³ threshold often applied to compounds of unknown toxicity, signalling that the dimer is considered to warrant air‑release monitoring. For comparison, the closely related analog 2,2′‑dithiobis(8‑fluoro‑5‑methoxy[1,2,4]triazolo[1,5‑c]pyrimidine) (CAS 166524‑74‑9) has not been assigned a corresponding ITSL/IRSL value in the same database, indicating that the 5‑ethoxy‑7‑fluoro dimer is specifically recognized by environmental agencies [1].

Air screening level
Regulatory context
0.8 μg/m³ (annual, final IRSL)
Provides reference for environmental release assessments
Methoxy analog lacks comparable benchmark
Environmental Fate Air Toxics Risk Screening

Recommended Application Scenarios for 2,2′-Dithiobis(5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-C)pyrimidine) Based on Quantitative Evidence


Synthesis of 2‑Chlorosulfonyl‑5‑ethoxy‑7‑fluoro‑triazolopyrimidine with Maximized Yield and Purity

Use the dithiobis dimer in a two‑step oxidation‑chloroxidation sequence (H₂O₂ in alcohol/water then Cl₂ in CH₂Cl₂/H₂O or 6.25 N HCl at −10 to 30 °C) to obtain the 2‑chlorosulfonyl intermediate in higher yield and purity compared to direct oxychlorination of alkylthio precursors, as taught by US‑5488109 [1].

Preparation of Diclosulam and Cloransulam‑Methyl ALS‑Inhibiting Herbicides for Field Efficacy Studies

Condense the 2‑chlorosulfonyl derivative obtained from CAS 166524‑75‑0 with 2,6‑dichloroaniline or methyl 3‑chloro‑2‑aminobenzoate to generate diclosulam (CAS 145701‑21‑9) or cloransulam‑methyl (CAS 147150‑35‑4) [1]. The 5‑ethoxy‑7‑fluoro substitution is critical for ALS‑enzyme inhibition and pre‑emergence broadleaf weed control at field rates of 17–35 g a.i./ha [1].

Environmental Fate and Air‑Quality Risk Assessment Studies

Leverage the established Michigan Air Toxics IRSL of 0.8 μg/m³ (annual) for CAS 166524‑75‑0 as a reference value when designing atmospheric dispersion modeling, emission inventory, or permitting documentation for facilities handling triazolopyrimidine intermediates [2].

Application
Selection Property
Validation Focus
Chlorosulfonyl intermediate synthesis
Disulfide-based oxidation route
Chloroxidation yield and purity review
ALS‑inhibiting herbicide preparation
5‑ethoxy‑7‑fluoro substitution pattern
ALS enzyme inhibition endpoint review
Air‑quality risk assessment studies
Established IRSL benchmark (0.8 μg/m³)
Atmospheric dispersion modeling support
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